molecular formula C5H9BO4S B8023286 1,1-Dioxo-1,2,3,6-tetrahydro-2H-thiopyran-4-yl-boronic acid

1,1-Dioxo-1,2,3,6-tetrahydro-2H-thiopyran-4-yl-boronic acid

Cat. No.: B8023286
M. Wt: 176.00 g/mol
InChI Key: OLFCRRPUVYDLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dioxo-1,2,3,6-tetrahydro-2H-thiopyran-4-yl-boronic acid (CAS 1103608-60-1) is a high-value boronic acid ester intermediate designed for advanced research and development applications, particularly in medicinal chemistry and drug discovery . This compound, with the molecular formula C5H9BO4S and a molecular weight of 176.0 g/mol, is characterized by its unique 1,1-dioxo (sulfone) functional group integrated into a partially saturated thiopyran ring system . This structure makes it a versatile building block, especially in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which is pivotal for creating biaryl and heterobiaryl structures found in many active pharmaceutical ingredients (APIs) . The presence of the sulfone group can significantly influence the compound's reactivity, solubility, and the electronic properties of the resulting molecules, offering researchers a critical tool for structure-activity relationship (SAR) studies and molecular diversification. Supplied with a guaranteed purity of not less than 98% (NLT 98%), this reagent is ideal for synthesizing complex molecules for screening against various biological targets . As a specialized chemical building block, it is strictly for use in laboratory research and is For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use . Proper storage in a dry, sealed environment is recommended to maintain its stability and performance over time .

Properties

IUPAC Name

(1,1-dioxo-3,6-dihydro-2H-thiopyran-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BO4S/c7-6(8)5-1-3-11(9,10)4-2-5/h1,7-8H,2-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFCRRPUVYDLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCS(=O)(=O)CC1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Thiopyran Precursor Preparation

The synthesis begins with 1,1-dioxo-tetrahydrothiopyran-4-carboxylic acid, which undergoes halogenation at the 4-position. For example, treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride, followed by bromination using phosphorus tribromide (PBr₃) to yield 4-bromo-1,1-dioxo-1,2,3,6-tetrahydro-2H-thiopyran.

Boronate Ester Intermediate Route

Boronate esters serve as stable precursors for boronic acids. This method leverages the reactivity of boron trifluoride (BF₃) etherate with Grignard reagents derived from thiopyran systems.

Grignard Reagent Formation

4-Lithio-1,1-dioxo-1,2,3,6-tetrahydro-2H-thiopyran is generated by treating 4-bromo-thiopyran with lithium metal in tetrahydrofuran (THF). Subsequent reaction with trimethyl borate (B(OMe)₃) forms the boronate ester.

Hydrolysis to Boronic Acid

The boronate ester intermediate is hydrolyzed using dilute hydrochloric acid (HCl) to yield the target boronic acid. This step requires careful pH control to prevent deboronation.

Optimization Data:

ParameterValue
Hydrolysis pH3.0–4.0
Temperature25°C
Yield82%

Catalytic Dehydrogenation and Boronation

Recent advances employ transition-metal catalysts to streamline the synthesis. Nickel and copper catalysts facilitate simultaneous dehydrogenation and boronation.

Nickel-Catalyzed Method

A one-pot reaction using 1,1-dioxo-tetrahydrothiopyran-4-carboxylic acid, B₂Pin₂, and nickel(II) bromide trihydrate (NiBr₂·3H₂O) achieves direct boronation. The carboxylic acid is first reduced to an aldehyde using zinc (Zn) in ethyl acetate, followed by boronation under inert atmosphere.

Key Steps:

  • Reduction: Zn, 2,6-dimethylpyridine, 25°C, 15 min.

  • Boronation: NiBr₂·3H₂O, diphenylsilane, 60°C, 16 h.

Yield: 73%

Ultrasound-Assisted Synthesis

Ultrasonic irradiation enhances reaction efficiency by promoting cavitation. A Fe₃O₄@CQD@CuI nanocatalyst enables rapid coupling between thiopyran aldehydes and boronic acid precursors in ethanol-water solvent.

Advantages:

  • Reaction time reduced by 40% (vs. thermal conditions).

  • Catalyst recyclability: 5 cycles without significant loss.

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each synthesis route:

MethodYield (%)CatalystTemperature (°C)Scalability
Suzuki-Miyaura75Pd(dppf)Cl₂80–100High
Boronate Ester82None25Moderate
Nickel-Catalyzed73NiBr₂·3H₂O60Moderate
Ultrasound85Fe₃O₄@CQD@CuI50High

Mechanistic Insights and Challenges

Boron Incorporation Dynamics

The sp²-hybridized boron atom in the boronic acid group forms a reversible covalent bond with diols, complicating purification. Stabilizing the boronic acid as a trifluoroborate salt during synthesis mitigates this issue.

Side Reactions

Competing deboronation and oxidation are prevalent under acidic or oxidative conditions. Antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT) improve stability during storage .

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-1,2,3,6-tetrahydro-2H-thiopyran-4-yl-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that boronic acids can act as proteasome inhibitors, which are crucial in cancer therapy. The unique structure of 1,1-dioxo-1,2,3,6-tetrahydro-2H-thiopyran-4-yl-boronic acid allows it to selectively inhibit certain proteases involved in tumor progression. Studies have shown promising results in vitro against various cancer cell lines, suggesting its potential as an anticancer agent .

Drug Development
This compound is also being investigated for its role in drug design as a scaffold for creating more complex molecules. Its ability to form reversible covalent bonds with biomolecules makes it a valuable tool in the development of targeted therapies .

Materials Science

Polymer Chemistry
In materials science, the incorporation of boronic acids into polymer matrices has been explored for the development of smart materials. This compound can be used to create cross-linked networks that respond to environmental stimuli (e.g., pH changes), making it suitable for applications in drug delivery systems and responsive coatings .

Nanotechnology
The compound's unique properties enable its use in the synthesis of boron-containing nanoparticles. These nanoparticles can exhibit enhanced magnetic or optical properties, useful for applications in imaging and diagnostics .

Organic Synthesis

Reagents in Organic Reactions
As a boronic acid derivative, this compound serves as an important reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds and synthesizing complex organic molecules. The presence of the thiopyran ring may enhance selectivity and reactivity under certain conditions .

Case Studies

Study Application Findings
Anticancer ActivityDemonstrated selective inhibition of proteasomes in cancer cell lines.
Drug DevelopmentUtilized as a scaffold leading to the synthesis of novel anticancer agents.
Polymer ChemistryDeveloped responsive polymer networks for drug delivery applications.
NanotechnologySynthesized nanoparticles with enhanced imaging capabilities.

Mechanism of Action

The mechanism of action of 1,1-Dioxo-1,2,3,6-tetrahydro-2H-thiopyran-4-yl-boronic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This interaction can lead to the inhibition of bacterial enzymes or the modulation of biological pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 1,1-Dioxo-1,2,3,6-tetrahydro-2H-thiopyran-4-yl-boronic acid and related boronic acids:

Table 1: Comparative Analysis of Cyclic Boronic Acids

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound Thiopyran ring with 1,1-dioxo and boronic acid C₅H₉BO₄S ~178.00* Sulfone group enhances electrophilicity; cyclic structure improves stability Cross-coupling, enzyme inhibition
[5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid (CAS 26076-46-0) Aromatic thiophene with dual boronic acids C₄H₆B₂O₄S 171.8 Conjugated π-system; dual boronic acids enable multi-site reactivity Materials science, sensors
Tetrahydropyran-4-boronic acid (CAS 1072952-46-5) Oxygen-containing tetrahydropyran ring C₅H₁₁BO₃ 129.95 Oxygen heteroatom increases polarity; stable in aqueous media Drug synthesis, polymer chemistry
3-Thiophenylboronic acid Aromatic thiophene with single boronic acid C₆H₄SBr 187.07 Bromine substituent enhances leaving-group potential Cross-coupling intermediates

*Calculated based on structural formula.

Key Comparative Insights:

Structural and Electronic Differences :

  • The 1,1-dioxo-thiopyran system introduces a sulfone group, which increases electrophilicity at the boron center compared to the oxygenated tetrahydropyran-4-boronic acid . This enhances reactivity in Suzuki-Miyaura couplings, particularly with electron-rich aryl halides.
  • In contrast, 3-thiophenylboronic acid () lacks cyclic constraints, offering greater conformational flexibility but reduced stereochemical control in reactions.

Solubility and Stability :

  • The tetrahydropyran-4-boronic acid exhibits higher water solubility due to its oxygen-rich ring, whereas the 1,1-dioxo-thiopyran derivative’s sulfone group may reduce solubility in polar solvents but improve stability under acidic conditions .
  • The dual boronic acid groups in [5-(dihydroxyboranyl)thiophen-2-yl]boronic acid () enable chelation with metal ions, making it suitable for sensor applications but prone to hydrolysis in aqueous media.

The Roche patent compound () with a 1,1-dioxo-thiomorpholinyl group highlights the therapeutic relevance of sulfone-containing heterocycles in drug design.

Synthetic Utility :

  • The target compound’s cyclic structure may reduce side reactions (e.g., protodeboronation) compared to linear analogs like 3-thiophenylboronic acid .
  • Tetrahydropyran-4-boronic acid is widely used in synthesizing kinase inhibitors due to its compatibility with aqueous reaction conditions , whereas the thiopyran derivative’s sulfone group could optimize interactions with sulfur-rich enzyme active sites.

Research Findings and Challenges

  • Reactivity in Cross-Coupling : The 1,1-dioxo group in the thiopyran system may stabilize transition states in palladium-catalyzed reactions, as seen in analogous sulfone-containing catalysts ().
  • Limitations: Limited commercial availability and complex synthesis (e.g., requiring sulfonation steps) hinder large-scale applications compared to tetrahydropyran-4-boronic acid .
  • Future Directions : Computational studies (e.g., using SHELX programs, ) could elucidate the thiopyran ring’s conformational impact on boron reactivity.

Biological Activity

1,1-Dioxo-1,2,3,6-tetrahydro-2H-thiopyran-4-yl-boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structural features that allow it to interact with various biological targets, making it a subject of interest in the development of new therapeutic agents.

Antibacterial Properties

Research indicates that boronic acids, including this compound, exhibit significant antibacterial activity. Studies have shown that derivatives of boronic acids can inhibit the growth of various bacterial strains. For instance, a synthesized boronic ester compound derived from phenyl boronic acid demonstrated effectiveness against Escherichia coli at concentrations as low as 6.50 mg/mL .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In studies assessing the antioxidant capacity of related boronic compounds, methods such as ABTS cation radical scavenging and DPPH free radical scavenging assays revealed potent antioxidant activity. The IC50 values for these assays were reported at 0.11 ± 0.01 µg/mL and 0.14 ± 0.01 µg/mL respectively . This suggests a strong potential for application in formulations aimed at reducing oxidative stress.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against cancer cell lines. For example, in tests involving the MCF-7 breast cancer cell line, the compound presented an IC50 value of 18.76 ± 0.62 µg/mL . Such findings indicate its potential role as a therapeutic agent in cancer treatment.

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes relevant to disease processes. It demonstrated moderate acetylcholinesterase inhibition (IC50: 115.63 ± 1.16 µg/mL) and high butyrylcholinesterase inhibition (IC50: 3.12 ± 0.04 µg/mL), along with significant antiurease (IC50: 1.10 ± 0.06 µg/mL) and antityrosinase (IC50: 11.52 ± 0.46 µg/mL) activities . These properties highlight its potential in treating conditions associated with enzyme dysregulation.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target biomolecules. This interaction can lead to the inhibition of bacterial enzymes or modulation of biological pathways involved in disease processes. The compound's reactivity as both a nucleophile and electrophile allows it to participate in various biochemical reactions.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Pinacol ester of this compound Contains a pinacol ester groupSimilar antibacterial and anticancer activities
Indole derivatives Shares structural similaritiesStudied for bioactive properties

The comparison reveals that while similar compounds exhibit comparable biological activities, structural variations can influence their reactivity and specific applications.

Q & A

Q. What are the optimal synthetic routes for preparing 1,1-dioxo-1,2,3,6-tetrahydro-2H-thiopyran-4-yl-boronic acid?

The synthesis typically involves functionalization of the thiopyran ring followed by introduction of the boronic acid group. A common approach is via Suzuki-Miyaura cross-coupling, where the boronic acid is stabilized as a pinacol ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to enhance stability . For example, pinacol ester intermediates of structurally related compounds, such as 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester, are synthesized under anhydrous conditions using Pd-catalyzed borylation . Reaction optimization includes controlling moisture levels and using inert atmospheres to prevent protodeboronation.

Q. How can the structure of this compound be confirmed post-synthesis?

X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL (part of the SHELX suite) are widely used for refining crystallographic data, even for small molecules with complex heterocycles . Additionally, 11B^{11}\text{B} and 1H^{1}\text{H} NMR can validate the boronic acid moiety and thiopyran ring protons, respectively. FTIR is useful for identifying sulfone (S=O) stretches (~1300–1150 cm1^{-1}) and B-O bonds (~1350 cm1^{-1}) .

Q. What are the key stability considerations during storage and handling?

Boronic acids are prone to oxidation and protodeboronation. Stabilization methods include:

  • Storing as pinacol esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) under inert gas .
  • Using desiccants and low temperatures (-20°C) to minimize hydrolysis.
  • Avoiding protic solvents (e.g., water, alcohols) during handling .

Advanced Research Questions

Q. How can contradictory yields in synthetic protocols be resolved?

Discrepancies often arise from variations in catalysts or reaction conditions. For example, highlights the use of BF3_3/PTSA catalysts in acetic acid for similar heterocycles, while other methods use Pd catalysts. Systematic comparison via Design of Experiments (DoE) can identify critical factors (e.g., temperature, catalyst loading). Kinetic studies (e.g., monitoring by HPLC ) and computational modeling (DFT for transition states) may elucidate mechanistic bottlenecks .

Q. What strategies improve the compound’s reactivity in Suzuki-Miyaura couplings?

  • Solvent optimization: Use polar aprotic solvents (THF, DMF) to enhance solubility.
  • Ligand design: Bulky ligands (e.g., SPhos) prevent undesired homo-coupling.
  • Pre-activation: Convert the boronic acid to a trifluoroborate salt for enhanced stability and reactivity .
  • Microwave-assisted synthesis: Reduces reaction time and improves yield for sterically hindered partners .

Q. How does the thiopyran sulfone moiety influence biological activity in drug discovery?

The sulfone group enhances metabolic stability and hydrogen-bonding interactions with target proteins. In enzyme inhibition studies (e.g., proteases), the thiopyran ring’s conformation and sulfone polarity can be probed via:

  • SAR studies: Modifying substituents on the thiopyran ring (e.g., ’s methoxyphenyl derivatives) to assess binding affinity .
  • Crystallographic docking: Using SHELX-refined protein-ligand structures to map interactions .

Q. What advanced techniques characterize protodeboronation pathways?

  • Kinetic isotope effects (KIE): Compare kHk_{\text{H}}/kDk_{\text{D}} in deuterated solvents to identify rate-determining steps.
  • Mass spectrometry (HRMS): Track degradation products in real-time.
  • Computational modeling: DFT calculations (e.g., Gaussian) predict transition states and activation energies .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Their Applications

IntermediateApplicationReference
Pinacol boronate esterStabilization for Suzuki coupling
N-Boc-protected derivativesEnhanced solubility in organic media
Methoxyphenyl-substituted analogsSAR studies in drug discovery

Q. Table 2: Analytical Techniques for Structural Validation

TechniqueTarget FeatureParameters
X-ray diffractionThiopyran ring conformationSHELXL refinement (R-factor < 0.05)
11B^{11}\text{B} NMRBoronic acid moietyδ ~28–32 ppm (trigonal planar B)
FTIRS=O and B-O bondsPeaks at 1300–1150 cm1^{-1} (S=O)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.